molecular formula C11H14N4O2 B7934247 2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide

2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B7934247
M. Wt: 234.25 g/mol
InChI Key: LEGZZSRPJRCXSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, leading to the formation of the pyrido[2,3-d]pyrimidin-5-one structure . This reaction is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and controlled environments .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways within cells. It may inhibit certain enzymes or proteins, leading to the suppression of tumor cell growth or inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to involve key signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
  • N-(4-hydroxy-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
  • N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Uniqueness

2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5H,1-3H3,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGZZSRPJRCXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=O)C2=C(N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=NC(=O)C2=C(N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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